(E)-4-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
(E)-4-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzonitrile, dimethylamine, and phenylsulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-chlorobenzonitrile with dimethylamine under basic conditions to form the intermediate 4-chloro-N,N-dimethylbenzamide.
Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, resulting in the formation of (E)-4-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamine and phenylsulfonyl groups.
Hydrolysis: The amide bond in the molecule can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzimidamides, while oxidation and reduction can lead to different oxidation states of the functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure can be utilized in the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the chloro and dimethyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N,N-dimethylbenzamide: Lacks the phenylsulfonyl group, resulting in different chemical properties and applications.
N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide:
4-chloro-N,N-dimethyl-N’-(methylsulfonyl)benzimidamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
(E)-4-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the phenylsulfonyl group enhances its stability and reactivity, while the chloro and dimethyl groups provide opportunities for further chemical modifications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4-chloro-N,N-dimethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-18(2)15(12-8-10-13(16)11-9-12)17-21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMLEPOOHUGMBL-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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